Lipophilicity Advantage for Superior Aqueous Compatibility
The target compound exhibits a calculated logP of –1.62 , markedly lower than structurally related triazole-amino alcohols: 5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol (logP 0.02) , 1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol (logP ≈ –0.8) , and 4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol (logP 1.21) . A logP difference of ≥1.6 log units is expected to translate into substantially greater aqueous solubility and reversed-phase HPLC retention time shifts, offering a tangible formulation and purification advantage.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = –1.62 |
| Comparator Or Baseline | 5-(3-Amino-1H-1,2,4-triazol-5-yl)pentan-1-ol: logP 0.02 ; 1-(3-Amino-1H-1,2,4-triazol-1-yl)propan-2-ol: logP ≈ –0.8 ; 4-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol: logP 1.21 |
| Quantified Difference | Δ logP = –1.64 to –2.83 relative to comparators |
| Conditions | Predicted logP values; comparative context across different compound data sheets |
Why This Matters
A lower logP reduces non-specific binding to hydrophobic surfaces, facilitates aqueous formulation, and simplifies removal of hydrophobic impurities during purification.
